molecular formula C16H9FN2OS2 B11436058 3-(3-fluorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

3-(3-fluorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11436058
M. Wt: 328.4 g/mol
InChI Key: JHERRUOJLMUFQC-UHFFFAOYSA-N
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Description

3-(3-FLUOROPHENYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE is a heterocyclic compound that features a thiazoloquinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-FLUOROPHENYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE typically involves the reaction of substituted 2-amino thiazoles with substituted benzaldehydes and cyclic diketones under acid-mediated conditions . This one-pot domino reaction can be efficiently carried out under microwave irradiation, which enhances the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-FLUOROPHENYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and can be carried out under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3-FLUOROPHENYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-FLUOROPHENYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-FLUOROPHENYL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-5-ONE is unique due to the presence of the fluorophenyl group, which enhances its biological activity and chemical stability. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C16H9FN2OS2

Molecular Weight

328.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C16H9FN2OS2/c17-10-5-3-4-9(8-10)13-14-18-15(20)11-6-1-2-7-12(11)19(14)16(21)22-13/h1-8H,(H,18,20)

InChI Key

JHERRUOJLMUFQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C4=CC(=CC=C4)F

Origin of Product

United States

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